molecular formula C9H10FN B3207451 3-Fluoro-3-phenylazetidine CAS No. 104223-56-5

3-Fluoro-3-phenylazetidine

Cat. No.: B3207451
CAS No.: 104223-56-5
M. Wt: 151.18 g/mol
InChI Key: KKQIRJHHNBEYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-phenylazetidine is a chemical compound with the molecular formula C9H10FN. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The presence of a fluorine atom and a phenyl group attached to the azetidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylazetidine typically involves the reaction of 3-phenylazetidine with a fluorinating agent. One common method is the use of Selectfluor, a widely used electrophilic fluorinating reagent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-phenylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylazetidine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the colchicine-binding site of tubulin, disrupting microtubule dynamics . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-3-phenylazetidine is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenyl group contributes to its biological activity and potential as a pharmaceutical intermediate .

Properties

IUPAC Name

3-fluoro-3-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIRJHHNBEYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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